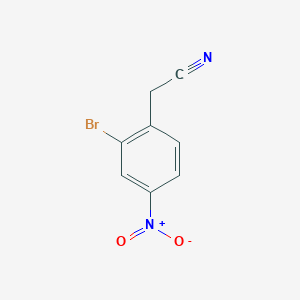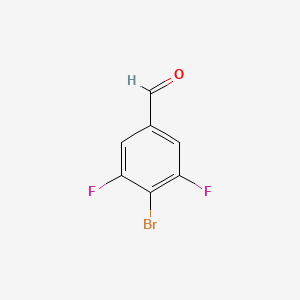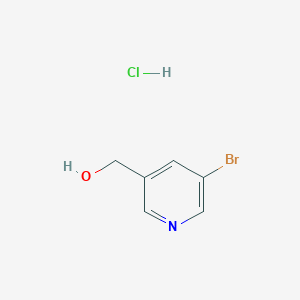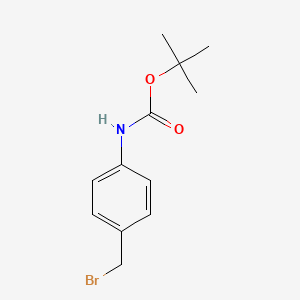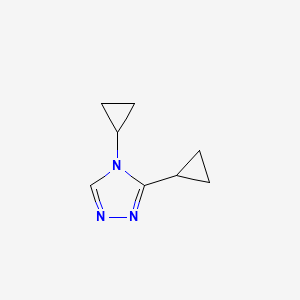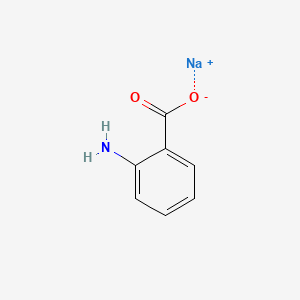
Sodium anthranilate
描述
Sodium anthranilate is the sodium salt of anthranilic acid, an aromatic amine with the chemical formula C7H6NO2Na. It is a white to yellowish crystalline powder that is soluble in water. This compound is used in various applications, including as an intermediate in the synthesis of dyes, perfumes, and pharmaceuticals.
作用机制
Target of Action
Sodium anthranilate primarily targets the enzyme anthranilate phosphoribosyltransferase (AnPRT) . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is homodimeric with the active site located in the hinge region between two domains .
Mode of Action
It is known that anthranilate, the conjugate base of anthranilic acid, is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . This suggests that this compound may interact with its targets, such as AnPRT, to influence the biosynthesis of tryptophan.
Biochemical Pathways
This compound plays a role in the tryptophan biosynthesis pathway . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This process is part of the larger shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants and microorganisms .
Pharmacokinetics
Anthranilic acid, the parent compound of this compound, is known to be an active compound with diverse biological activities
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the tryptophan biosynthesis pathway. By influencing the activity of AnPRT, this compound can potentially affect the production of tryptophan and downstream products, such as proteins and other metabolites . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can potentially affect the activity of this compound and its interaction with target enzymes . .
生化分析
Biochemical Properties
Sodium anthranilate plays a crucial role in biochemical reactions, particularly in the biosynthesis of tryptophan. It interacts with several enzymes, including anthranilate synthase and anthranilate phosphoribosyltransferase. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, while anthranilate phosphoribosyltransferase catalyzes the transfer of a phosphoribosyl group to anthranilate, forming N-(5-phosphoribosyl)-anthranilate . These interactions are essential for the production of tryptophan, which is a precursor for many important biomolecules, including serotonin and melatonin.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in the biosynthesis of tryptophan and other aromatic amino acids . Additionally, this compound can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. This compound binds to the active site of anthranilate synthase, where it is converted to anthranilate through a series of enzymatic reactions . It also binds to anthranilate phosphoribosyltransferase, where it undergoes a phosphoribosylation reaction to form N-(5-phosphoribosyl)-anthranilate . These binding interactions are critical for the enzymatic activity and regulation of the biosynthesis of tryptophan.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that this compound can have long-lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate the biosynthesis of tryptophan and other aromatic amino acids, leading to increased levels of these metabolites . At high doses, this compound can have toxic effects, including inhibition of enzyme activity and disruption of cellular metabolism. These adverse effects can result in cellular damage and impaired physiological function, highlighting the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the tryptophan biosynthesis pathway. In the shikimate pathway, this compound is produced from chorismate through the action of anthranilate synthase . In the tryptophan biosynthesis pathway, this compound is converted to N-(5-phosphoribosyl)-anthranilate by anthranilate phosphoribosyltransferase . These pathways are essential for the production of tryptophan and other aromatic metabolites, which play important roles in cellular function and metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is important for its activity and function, as it allows this compound to interact with enzymes and other biomolecules in different cellular locations.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through the action of targeting signals that are recognized by cellular machinery . These signals can include amino acid sequences or chemical modifications that direct this compound to its site of action. Once localized, this compound can exert its effects on cellular processes, including enzyme activity, gene expression, and metabolic regulation.
准备方法
Synthetic Routes and Reaction Conditions: Sodium anthranilate can be synthesized by neutralizing anthranilic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where anthranilic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, this compound is produced by reacting anthranilic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions: Sodium anthranilate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various substituted anthranilates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Substituted anthranilates, depending on the reagents used.
科学研究应用
Sodium anthranilate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: this compound is used in the study of metabolic pathways involving aromatic amino acids.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: this compound is used in the production of perfumes, flavorings, and as a corrosion inhibitor in metalworking fluids.
相似化合物的比较
Anthranilic Acid: The parent compound of sodium anthranilate, with similar chemical properties but different solubility and reactivity.
Methyl Anthranilate: An ester derivative used in flavorings and perfumes.
Ethyl Anthranilate: Another ester derivative with applications in the fragrance industry.
Uniqueness: this compound is unique due to its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where aqueous solubility and metal chelation are important, such as in corrosion inhibition and catalysis .
属性
IUPAC Name |
sodium;2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKKSLZDSNNSTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-92-3 (Parent) | |
| Record name | Sodium anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40203694 | |
| Record name | Sodium anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-37-4 | |
| Record name | Sodium anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR786CV010 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


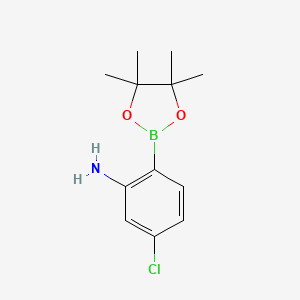

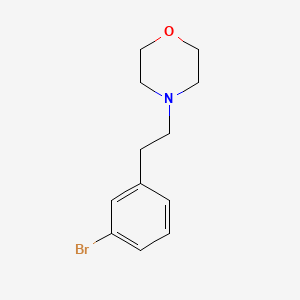
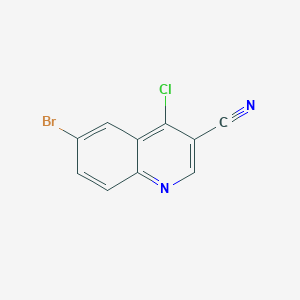
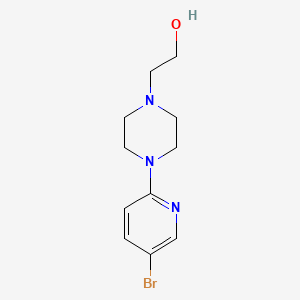
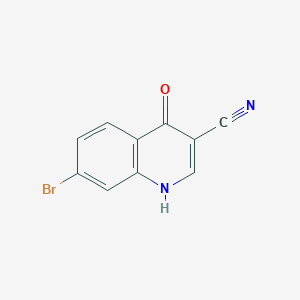
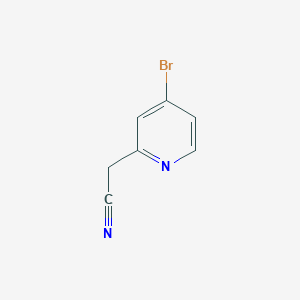

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
